In-Depth Technical Guide: Structure Elucidation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid
In-Depth Technical Guide: Structure Elucidation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid
Introduction
The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. A precise understanding of a molecule's three-dimensional architecture is paramount for deciphering its structure-activity relationship (SAR), mechanism of action, and pharmacokinetic profile. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid, a molecule featuring a hydrophilic sulfone-containing heterocyclic core and multiple stereocenters.
The molecule's structure presents several analytical challenges:
-
Connectivity Ambiguity: Unambiguously confirming the linkage between the propanoic acid moiety and the thiolan-3-yl ring through the secondary amine is critical.
-
Stereochemistry: The thiolan ring contains two adjacent chiral centers (at C3 and C4), leading to the possibility of four stereoisomers. Determining both the relative (cis/trans) and absolute (R/S) configuration is essential.
This document outlines a self-validating analytical workflow, where data from orthogonal techniques are integrated to build an unassailable structural proof. We will detail the causality behind each experimental choice, provide actionable protocols, and demonstrate how a convergence of evidence leads to the final, confirmed structure.
Part 1: Determination of Molecular Formula and Connectivity
The initial phase of any structure elucidation focuses on establishing the molecular formula and the basic atomic connectivity. High-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments are the primary tools for this stage.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before determining connectivity, the elemental composition must be known. HRMS is the definitive technique for this purpose, capable of measuring mass with high precision (typically to four or more decimal places).[1][2] This level of accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions, a common challenge in complex analyses.[3][4] For 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid, the expected molecular formula is C7H13NO5S. HRMS provides the first critical piece of evidence to confirm or refute this hypothesis.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a stock solution. Further dilute to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1]
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative modes to ensure detection of the most stable ion. For this molecule, the carboxylic acid and secondary amine make it amenable to both modes ([M+H]+ and [M-H]-).
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.[3]
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within the specified accuracy tolerance. The isotopic distribution pattern, especially the presence of the natural abundance of ³⁴S, will provide additional confidence in the formula determination.[3]
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₃NO₅S |
| Exact Mass | 223.0514 |
| Measured m/z [M+H]⁺ | 224.0587 ± 5 ppm |
| Measured m/z [M-H]⁻ | 222.0442 ± 5 ppm |
The experimental confirmation of the molecular formula provides a foundational check for all subsequent NMR data, ensuring that the number of carbons and protons observed spectroscopically matches the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Connectivity Insights
Expertise & Causality: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides initial evidence of connectivity by breaking the molecule apart and analyzing the fragments.[5] The fragmentation pattern of sulfones can be diagnostic.[6][7] A key fragmentation pathway involves the loss of sulfur dioxide (SO₂), which would strongly support the presence of the 1,1-dioxothiolan ring.[6][8]
Experimental Protocol: MS/MS Analysis
-
Method: Perform a product ion scan on the precursor ion ([M+H]⁺ or [M-H]⁻) identified in the HRMS experiment.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Analysis: Analyze the resulting fragment ions to identify characteristic losses. For instance, a neutral loss of 64 Da (SO₂) or 80 Da (H₂SO₃) would be strong indicators of the sulfone moiety. Fragmentation of the propanoic acid side chain (e.g., loss of H₂O or CO₂) would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.[10] For heterocyclic compounds like this, NMR provides detailed information about the chemical environment of each atom.[10][11][12][13]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (OH, NH, COOH), which can help in peak assignment.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify all proton signals, their integrations (number of protons), chemical shifts (electronic environment), and coupling patterns (neighboring protons).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out the spin systems of the thiolan ring and the propanoic acid chain independently.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is the most critical experiment for connecting the molecular fragments. Specifically, it will show correlations across the nitrogen atom and the quaternary sulfone group, linking the propanoic acid chain to the thiolan ring.
-
Data Interpretation and Assembly:
The structural elucidation via NMR follows a logical, self-validating sequence:
-
Identify Spin Systems with COSY: The COSY spectrum will reveal two independent spin systems: (a) the protons on the propanoic acid chain (-CH₂-CH₂-) and (b) the protons on the thiolan ring (-CH-CH(OH)-CH₂-).
-
Assign Carbons with HSQC: The HSQC spectrum will link the proton signals identified in step 1 to their directly attached carbons.
-
Connect Fragments with HMBC: The HMBC spectrum provides the definitive connections. Key expected correlations include:
-
A correlation from the protons on the C2' of the propanoic acid chain to the C3 carbon of the thiolan ring, confirming the C-N bond.
-
Correlations from the protons on C5 of the thiolan ring to the C4 carbon, confirming the ring structure around the sulfone group.
-
-
Final Confirmation: The complete set of NMR data should be consistent with the molecular formula from HRMS. The number of signals, integrations, and correlations must account for all 7 carbons, 13 protons, and the heteroatoms.
Visualization: NMR Connectivity Workflow
Caption: Workflow for determining molecular connectivity.
Part 2: Stereochemical Elucidation
With the connectivity established, the next critical phase is to determine the three-dimensional arrangement of the atoms, specifically the relative and absolute stereochemistry at the C3 and C4 positions of the thiolan ring.
Relative Stereochemistry: NOESY/ROESY
Expertise & Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between nuclei that are close in space (typically <5 Å), regardless of their through-bond connectivity.[14] A 2D NOESY or ROESY experiment is used to detect these through-space interactions. For a molecule of this size (MW ≈ 223 g/mol ), a NOESY experiment is generally preferred.[15] However, if the molecule tumbles at an intermediate rate in the chosen solvent, the NOE can be close to zero.[14][16] In such cases, a ROESY experiment is the superior choice because the ROE is always positive and does not go through a null point.[16][17]
The key to determining the relative stereochemistry lies in observing an NOE/ROE correlation between the proton on C3 (H3) and the proton on C4 (H4).
-
If H3 and H4 are cis: They will be on the same face of the ring and close enough to produce a cross-peak in the NOESY/ROESY spectrum.
-
If H3 and H4 are trans: They will be on opposite faces of the ring, likely too far apart to produce a significant correlation.
Experimental Protocol: 2D NOESY/ROESY
-
Experiment Selection: Begin with a 2D NOESY experiment. Use the same sample prepared for the other NMR experiments.
-
Mixing Time: The choice of mixing time is crucial. For small molecules, a longer mixing time (e.g., 500-800 ms) is typically required for the NOE to build up.[18]
-
Acquisition: Acquire the 2D NOESY spectrum.
-
Analysis: Process the data and look for a cross-peak between the signals for H3 and H4.
-
Contingency (ROESY): If no clear correlation is observed or if artifacts are present, acquire a 2D ROESY spectrum. ROESY is less prone to certain artifacts like spin diffusion but can be more sensitive to others (e.g., TOCSY artifacts).[14]
Absolute Stereochemistry: The Gold Standard and Alternatives
Determining the absolute configuration is essential for pharmaceutical applications, as enantiomers can have vastly different biological activities.[19]
2.2.1 Single-Crystal X-ray Crystallography
Expertise & Causality: X-ray crystallography is the unambiguous, "gold standard" method for determining the absolute three-dimensional structure of a molecule.[20][21][22] It works by diffracting X-rays off a single, well-ordered crystal, which provides a detailed electron density map from which atomic positions can be precisely calculated.[20][23] If a suitable crystal can be grown, this single experiment can confirm the connectivity, relative stereochemistry, and absolute stereochemistry simultaneously.
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is often the most challenging step. Slowly evaporate a solution of the pure compound from various solvents or solvent mixtures (e.g., ethanol/water, acetone, isopropanol). The goal is to obtain single crystals of at least 20-50 µm in each dimension.[20]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The molecular structure is then built into this map and refined.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, typically summarized by the Flack parameter. A value close to 0 for a given configuration (and close to 1 for its inverse) provides high confidence in the assignment.[24]
2.2.2 Vibrational Circular Dichroism (VCD)
Expertise & Causality: When obtaining high-quality crystals is not feasible, VCD provides a powerful alternative for determining absolute configuration in solution.[19][25][26][27] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[26] The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[19][28] A match between the signs and relative intensities of the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[19][27]
Experimental Protocol: VCD Analysis
-
Experimental Spectrum: Dissolve the sample in a suitable solvent (e.g., CDCl₃ or DMSO) and acquire the IR and VCD spectra using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the 3R, 4S configuration).
-
Perform a conformational search to find the lowest energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Boltzmann-average the calculated spectra of the conformers to generate a final predicted IR and VCD spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum to the calculated spectrum. If the patterns match, the absolute configuration of the sample is that of the calculated enantiomer. If the pattern is a mirror image, the sample has the opposite absolute configuration.[19]
Visualization: Stereochemistry Determination Logic
Caption: Decision tree for elucidating stereochemistry.
Part 3: Integrated Data Analysis and Final Confirmation
-
Foundation: The molecular formula from HRMS (C₇H₁₃NO₅S) is consistent with the 7 signals in the ¹³C NMR and the proton count from the ¹H NMR integration.
-
Connectivity Proof: The spin systems identified by COSY are pieced together by key HMBC correlations, confirming the atomic framework. This framework is further supported by the fragmentation patterns observed in MS/MS , such as the characteristic loss of SO₂.
-
3D Structure: The relative stereochemistry (cis or trans) proposed by NOESY/ROESY is definitively confirmed by X-ray crystallography . The absolute configuration from the crystallographic data (e.g., 3R, 4S) is then cross-validated by comparing the experimental VCD spectrum to the calculated spectrum for the (3R, 4S) enantiomer, ensuring they match.
This multi-faceted approach ensures that the final proposed structure is not merely a possible interpretation but the only one that fits the entirety of the empirical evidence.
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